molecular formula C7H9NO B078692 2(1H)-Pyridinone, 1-ethyl- CAS No. 13337-79-6

2(1H)-Pyridinone, 1-ethyl-

Cat. No. B078692
Key on ui cas rn: 13337-79-6
M. Wt: 123.15 g/mol
InChI Key: MTSQHZHIEDRSOM-UHFFFAOYSA-N
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Patent
US04908359

Procedure details

Under an inert atmosphere, 1.23 g of 1-ethyl-2-pyridone and 25 ml of benzene were mixed together and then under vigorous stirring, 2.02 g of 2,4-bis-(4-methoxyphenyl)-2,4-dithioxo1,3,2,4-dithiadiphosphetane (Lawesson's reagent) were added all at once with stirring at reflux for 2 hours. After cooling and filtering, the filtrate was taken to dryness by distilling under reduced pressure, and the 3.8 g of residue were chromatographed on silica and eluted with a mixture of methylene chloride and ethyl acetate (8/2) to obtain 1.3 g of the expected product melting at about 50° C.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=O)[CH3:2].COC1C=CC(P2(=S)SP(C3C=CC(OC)=CC=3)(=S)[S:19]2)=CC=1>C1C=CC=CC=1>[CH2:1]([N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=[S:19])[CH3:2]

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)N1C(C=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(=S)C1=CC=C(C=C1)OC)=S

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtering
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
CUSTOM
Type
CUSTOM
Details
the 3.8 g of residue were chromatographed on silica
WASH
Type
WASH
Details
eluted with a mixture of methylene chloride and ethyl acetate (8/2)

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(C=CC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 187%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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